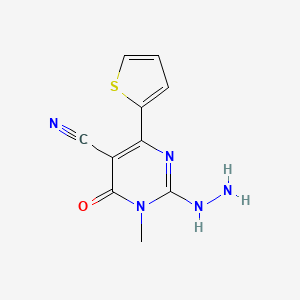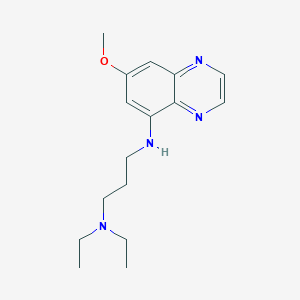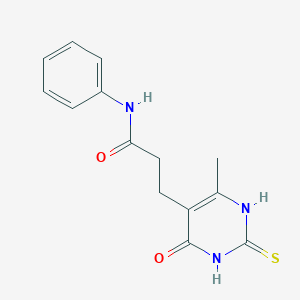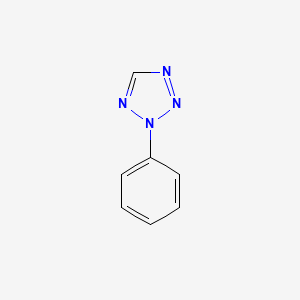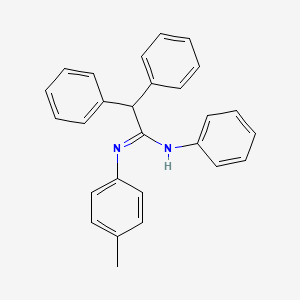
N'-(4-methylphenyl)-N,2,2-triphenylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzene ring, an ethanimidamide group, and phenyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of benzeneethanamine with 4-methylbenzoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with diphenylamine in the presence of a catalyst to yield the final compound.
Industrial Production Methods
Industrial production of Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems and continuous monitoring helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzeneethanimidamide, n-hydroxy-n’-(4-methylphenyl)-
- Benzeneethanimidamide, n,n-bis(1-methylethyl)-n’-(4-methylphenyl)sulfonyl
- Benzeneethanimidamide, n-hydroxy-4-(trifluoromethyl)-
Uniqueness
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
4172-74-1 |
|---|---|
Formule moléculaire |
C27H24N2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
N'-(4-methylphenyl)-N,2,2-triphenylethanimidamide |
InChI |
InChI=1S/C27H24N2/c1-21-17-19-25(20-18-21)29-27(28-24-15-9-4-10-16-24)26(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-20,26H,1H3,(H,28,29) |
Clé InChI |
QDKDQXZZOMEOFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C(C2=CC=CC=C2)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


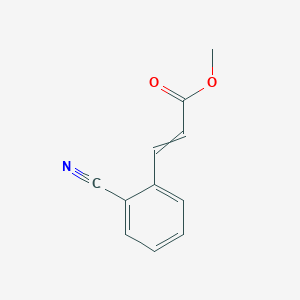
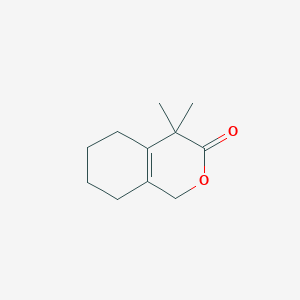
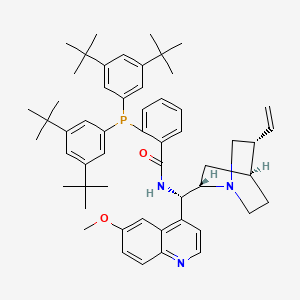

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)
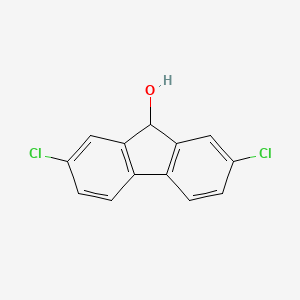
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
